molecular formula C24H19NO6 B2799430 6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic Acid

6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic Acid

Cat. No.: B2799430
M. Wt: 417.4 g/mol
InChI Key: CACATOAVCIDEMG-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic acid is a complex organic compound with the molecular formula C24H19NO6. This compound is characterized by its isoquinoline core, which is substituted with methoxy groups and a naphthalene carbonyl moiety. It is primarily used in research settings due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic acid can be achieved through a multi-step process. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Thiol or amine derivatives.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO6/c1-29-19-9-8-15(13-6-4-5-7-14(13)19)23(26)22-17-11-21(31-3)20(30-2)10-16(17)18(12-25-22)24(27)28/h4-12H,1-3H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACATOAVCIDEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(=O)C3=NC=C(C4=CC(=C(C=C43)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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